molecular formula C12H10N2O5 B8577278 Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate

Cat. No. B8577278
M. Wt: 262.22 g/mol
InChI Key: MQUUSXJLDZMUFK-UHFFFAOYSA-N
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Patent
US07629376B2

Procedure details

Add to 1.5 g of 3-(4-cyano-2-nitrophenyl)-2-oxopropionic acid ethyl ester, in EtOH (40 mL) 10% Pd/C (0.45 g) and stir under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed. Filter the mixture and concentrate the filtrate to afford 1.1 g of crude product. Purify by chromatography on SiO2 and elute with CH2Cl2. Concentrate the desired fractions and vacuum dry the residue over night (40° C.) to afford the title compound (0.8 g) as white crystals, mp 176° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][C:8]=1[N+:15]([O-])=O)[CH3:2].[H][H]>CCO>[CH2:1]([O:3][C:4]([C:5]1[NH:15][C:8]2[C:7]([CH:6]=1)=[CH:12][CH:11]=[C:10]([C:13]#[N:14])[CH:9]=2)=[O:19])[CH3:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
to afford 1.1 g of crude product
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on SiO2
WASH
Type
WASH
Details
elute with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the desired fractions and vacuum
CUSTOM
Type
CUSTOM
Details
dry the residue over night (40° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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